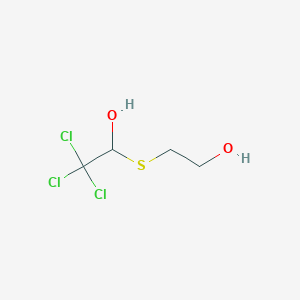

2,2,2-Trichloro-1-(2-hydroxyethylsulfanyl)ethanol

Description

These compounds share a core trichloroethanol moiety (CCl₃-CHOH-) but differ in substituents, which critically influence their physicochemical properties, toxicity, and applications.

Key analogs include:

- 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol (CAS 141975-72-6), an industrial-grade compound with a nitrophenylthioamino group .

- Dicofol (2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethanol, CAS 115-32-2), a well-known acaricide .

- 2,2,2-Trichloro-1-(3-chloro-4-methoxyphenyl)ethanol (CAS 108540-68-7), a methoxy-substituted derivative .

- 2-[(3-Chlorophenyl)thio]ethanol (CAS 13457-99-3), featuring a hydroxyethylsulfanyl group attached to a chlorophenyl ring .

Properties

CAS No. |

53256-94-3 |

|---|---|

Molecular Formula |

C4H7Cl3O2S |

Molecular Weight |

225.5 g/mol |

IUPAC Name |

2,2,2-trichloro-1-(2-hydroxyethylsulfanyl)ethanol |

InChI |

InChI=1S/C4H7Cl3O2S/c5-4(6,7)3(9)10-2-1-8/h3,8-9H,1-2H2 |

InChI Key |

MAPOLJBDVHMJJY-UHFFFAOYSA-N |

Canonical SMILES |

C(CSC(C(Cl)(Cl)Cl)O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2,2,2-Trichloro-1-(2-hydroxyethylsulfanyl)ethanol

General Synthetic Strategy

The synthesis of 2,2,2-trichloro-1-(2-hydroxyethylsulfanyl)ethanol typically involves nucleophilic substitution or addition reactions starting from chloral (trichloroacetaldehyde) or related trichloromethyl substrates, combined with thiol or sulfanyl-containing nucleophiles bearing hydroxyethyl groups. The key steps generally include:

- Activation of the trichloromethyl group (often as chloral or a related intermediate).

- Nucleophilic attack by 2-mercaptoethanol (or a similar hydroxyethylsulfanyl compound).

- Control of reaction conditions to avoid side reactions such as over-chlorination or polymerization.

Specific Preparation Routes

Reaction of Chloral with 2-Mercaptoethanol

A direct method involves the reaction of chloral (trichloroacetaldehyde) with 2-mercaptoethanol . The aldehyde carbonyl carbon of chloral is electrophilic and susceptible to nucleophilic attack by the thiol group of 2-mercaptoethanol, forming a hemithioacetal intermediate. This intermediate is then stabilized to yield the target compound.

- Reaction conditions: Typically conducted in an inert solvent such as benzene or toluene at moderate temperatures (~80°C).

- Catalysts: Acidic or neutral conditions can be used; however, mild acid catalysis may promote the reaction.

- By-products: Careful control of water content is necessary to minimize side reactions and hydrolysis.

This method is supported by analogous processes in the preparation of trichlorfon (2,2,2-trichloro-1-hydroxyethyl phosphonic acid esters), where trichloroacetaldehyde is reacted with nucleophiles in hydrocarbon solvents at ~80°C, with water moderating the reaction to reduce by-products like methyl chloride.

Use of Grignard Reagents and Sulfur Nucleophiles

Another approach involves the use of Grignard reagents derived from 2,2,2-trichloro-1-substituted ethanones, reacting with sulfur-containing nucleophiles:

- Starting from 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone or similar ketones, reaction with Grignard reagents (e.g., phenylmagnesium bromide) can generate intermediates that, upon treatment with 2-mercaptoethanol, yield the desired sulfanyl alcohol.

- This method allows for functionalization at the ethanone carbonyl and subsequent substitution with hydroxyethylsulfanyl groups.

- Radical trapping experiments indicate that radical intermediates may be involved, suggesting careful control of reaction conditions is necessary to optimize yields and avoid side products.

Chlorination and Hydrolysis Sequence

A multi-step chlorination followed by hydrolysis can also be employed:

- Starting from 1,1-bis(chlorophenyl)-2,2,2-trichloroethane derivatives, mass chlorination under controlled conditions (with chlorine gas and radical initiators like azobisisobutyronitrile) introduces the trichloromethyl group.

- Subsequent hydrolysis in acidic aqueous media converts chlorinated intermediates into trichloroethanol derivatives.

- This method is industrially relevant for preparing related trichloroethanol compounds and can be adapted for sulfanyl derivatives by introducing sulfur nucleophiles during or after hydrolysis.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Benzene, Toluene, THF | Non-polar or moderately polar solvents |

| Temperature | 25–100 °C | ~80 °C common for chloral reactions |

| Catalyst | Mild acid or neutral | Water presence moderates reaction |

| Reaction Time | 1–10 hours | Depends on scale and method |

| Molar Ratios | 1:1 to 1:1.5 (chloral:thiol) | Excess thiol can drive completion |

Yield and Purity Considerations

- Yields for similar trichloromethyl alcohol syntheses range from 50% to over 85%, depending on reaction conditions and purification methods.

- Side reactions such as dehydrochlorination or radical coupling can reduce yield.

- Purification typically involves extraction, washing with acid or base to remove impurities, and distillation or recrystallization.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Chloral + 2-Mercaptoethanol | Chloral, 2-mercaptoethanol | ~80 °C, benzene, mild acid | Direct, straightforward | Requires careful water control |

| Grignard + Sulfur Nucleophile | 2,2,2-Trichloro-1-substituted ethanone, RMgX, 2-mercaptoethanol | THF, 0–25 °C, radical control | Allows functional group variation | Radical side reactions possible |

| Chlorination + Hydrolysis | Chlorinated ethanes, chlorine gas, acid | 90–120 °C, acidic aqueous phase | Industrial scale, high yield | Multi-step, requires handling chlorine |

Research Findings and Notes

- The presence of water in the reaction moderates the process and reduces unwanted by-products such as methyl chloride.

- Radical intermediates formed during Grignard reactions with trichloromethyl ketones can lead to side products like biphenyls, requiring radical traps for cleaner synthesis.

- Industrial methods for related trichloroethanol compounds involve chlorination under UV or radical initiation, followed by hydrolysis and phase separation to isolate the product.

- No direct single-step synthesis of 2,2,2-trichloro-1-(2-hydroxyethylsulfanyl)ethanol is widely reported, but the combination of these approaches provides a robust synthetic toolbox.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(2-hydroxyethylsulfanyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate (NaS) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trichloroacetaldehyde, while reduction can produce less chlorinated alcohols.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C2H3Cl3O

- Molecular Weight : 149.395 g/mol

- CAS Number : 115-20-8

- IUPAC Name : 2,2,2-trichloroethanol

- Synonyms : Trichloroethanol, trichlorethanol, beta-trichloroethanol

Organic Synthesis

Protecting Group for Carboxylic Acids

2,2,2-Trichloro-1-(2-hydroxyethylsulfanyl)ethanol is utilized as an effective protecting group for carboxylic acids in organic synthesis. Its ability to easily add and remove makes it valuable in multi-step synthetic pathways. This property allows chemists to manipulate functional groups without affecting the overall structure of the molecule during reactions .

Intermediate in Synthesis

It serves as an important intermediate in the synthesis of various organic compounds. Its chlorinated structure can facilitate nucleophilic substitution reactions, making it useful in creating more complex molecules.

Pharmaceutical Applications

Sedative and Hypnotic Properties

Historically, this compound has been employed as a sedative and hypnotic agent. Its pharmacological effects are similar to those of chloral hydrate and chlorobutanol, which are known for their sedative properties . It is metabolized to produce active metabolites that exhibit these effects.

Potential Therapeutic Uses

Research indicates potential therapeutic applications in managing anxiety and sleep disorders due to its sedative properties. However, chronic exposure may lead to adverse effects such as kidney and liver damage .

Analytical Chemistry

Fluorescent Detection in SDS-PAGE

In analytical chemistry, 2,2,2-Trichloro-1-(2-hydroxyethylsulfanyl)ethanol can be added to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gels. This addition enables fluorescent detection of proteins without requiring a staining step, thereby simplifying the analysis process for immunoblotting and other methods .

Agrochemicals and Dyestuffs

The compound is also noted for its role in the production of agrochemicals and dyestuffs. Its chlorinated structure contributes to the efficacy of certain pesticides and dyes by enhancing their stability and solubility in various solvents.

Case Studies

| Case Study | Application | Findings |

|---|---|---|

| Study on Sedative Effects | Pharmacology | Demonstrated effectiveness comparable to chloral hydrate; potential for use in anxiety treatment. |

| Organic Synthesis Techniques | Chemistry | Showed utility as a protecting group for carboxylic acids; facilitated multi-step syntheses without unwanted side reactions. |

| SDS-PAGE Fluorescence Detection | Analytical Chemistry | Enabled detection of proteins with improved sensitivity and reduced processing time compared to traditional staining methods. |

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(2-hydroxyethylsulfanyl)ethanol involves its interaction with specific molecular targets. The hydroxyl and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The chlorine atoms may also participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparative Analysis of Structural Analogs

Structural Features and Physicochemical Properties

The substituents on the trichloroethanol backbone dictate molecular polarity, solubility, and stability. Below is a comparative table:

Key Observations:

- Polarity: Nitrophenyl and chlorophenyl groups enhance hydrophobicity, while hydroxyethylsulfanyl groups (as in 2-[(3-Chlorophenyl)thio]ethanol) introduce moderate polarity due to the -OH group .

- Stability: Trichloroethanol derivatives with aromatic substituents (e.g., Dicofol) exhibit greater thermal stability than aliphatic analogs .

Agrochemical Intermediates

- Dicofol (CAS 115-32-2): Widely used as a miticide in agriculture. Its environmental persistence and metabolite profile (e.g., conversion to 4,4'-dichlorobenzophenone) are regulated under food safety standards .

- 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol: Intermediate in synthesizing Methoxy-DDT, a metabolite of DDT, with applications in biochemical research .

Research Chemicals

- 2-[(3-Chlorophenyl)thio]ethanol (CAS 13457-99-3): Utilized in organic synthesis for studying thioether reactivity and sulfhydryl interactions .

Toxicity and Regulatory Status

- Permitted residues in food products are tightly regulated (e.g., 0.05 ppm in poultry) .

- 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5): Demonstrates acute oral toxicity (Category 4) and serious eye damage (Category 1), highlighting risks associated with ether-linked analogs .

Research Findings and Computational Insights

Molecular Docking and Dynamics

- AutoDock Vina: Used to predict binding affinities of trichloroethanol derivatives to target proteins (e.g., insect sodium channels). Dicofol’s binding mode correlates with its insecticidal activity .

- UCSF Chimera: Visualizes structural similarities between 2,2,2-trichloroethanol analogs and their receptor interactions, aiding in rational drug design .

Biological Activity

2,2,2-Trichloro-1-(2-hydroxyethylsulfanyl)ethanol is a synthetic compound notable for its unique chemical structure and biological activity. This compound features three chlorine atoms and a hydroxyethylsulfanyl group, making it a subject of interest in pharmacological studies and organic synthesis.

Chemical Structure and Properties

- Molecular Formula : C₅H₈Cl₃O₂S

- Molecular Weight : Approximately 193.46 g/mol

- Appearance : Clear to light yellow liquid

- Flammability : Yes

The compound's structure can be described as an ethanol molecule where the three hydrogen atoms at the second carbon are replaced with chlorine atoms, along with a hydroxyethylsulfanyl functional group at the first carbon position. This configuration contributes to its reactivity and biological activity.

Research indicates that 2,2,2-trichloro-1-(2-hydroxyethylsulfanyl)ethanol interacts with various biological systems, demonstrating potential pharmacological effects. Interaction studies have focused on its ability to modulate enzyme activity and affect cellular processes.

Key Findings

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Applications |

|---|---|---|

| 2,2,2-Trichloroethanol | Simple structure without hydroxyethylsulfanyl group | Historical use as a sedative |

| Chloral Hydrate | Prodrug metabolizing into 2,2,2-trichloroethanol | Sedative agent |

| Triclofos | Phosphate derivative metabolized into 2,2,2-trichloroethanol | Sedative agent |

The uniqueness of 2,2,2-trichloro-1-(2-hydroxyethylsulfanyl)ethanol lies in its functional groups that enhance reactivity compared to these other compounds.

Study on Antimicrobial Properties

A recent study highlighted the antimicrobial activity of structurally related compounds. While direct studies on 2,2,2-trichloro-1-(2-hydroxyethylsulfanyl)ethanol are scarce, insights from similar compounds suggest it may exhibit significant antimicrobial effects against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) through mechanisms that disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Toxicological Assessments

Toxicological evaluations have been conducted to assess the health impacts of chlorinated compounds. Reports indicate potential risks associated with exposure to chlorinated substances, including neurotoxicity and reproductive effects. These findings underline the necessity for comprehensive toxicological studies specific to 2,2,2-trichloro-1-(2-hydroxyethylsulfanyl)ethanol to establish safety guidelines for its use in pharmaceuticals and other applications .

Q & A

Basic: What are the recommended methods for synthesizing 2,2,2-Trichloro-1-(2-hydroxyethylsulfanyl)ethanol and characterizing its structure?

Answer:

Synthesis typically involves nucleophilic substitution between 2-hydroxyethylsulfanyl derivatives and trichloroacetaldehyde under controlled conditions. For example, reactions in acetonitrile at reflux (1–3 minutes) with subsequent cyclization in DMF using iodine and triethylamine can yield the target compound . Structural characterization requires 1H and 13C NMR spectroscopy to confirm the presence of hydroxyethylsulfanyl and trichloroethanol moieties. Mass spectrometry (HRMS) further validates molecular weight, while FT-IR identifies functional groups like -OH and C-Cl bonds .

Basic: What safety protocols should researchers follow when handling this compound?

Answer:

Refer to safety data sheets (SDS) for hazard mitigation. Key precautions include:

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods to prevent inhalation of volatile byproducts.

- Disposal: Follow local regulations for halogenated waste, as improper disposal may violate international standards (e.g., Stockholm Convention for persistent organic pollutants) .

- Emergency Measures: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washing to prevent hydrolysis .

Advanced: How can researchers resolve contradictions between theoretical and experimental spectroscopic data for this compound?

Answer:

Discrepancies often arise from solvent effects or conformational flexibility. To resolve them:

Computational Validation: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR/IR spectra and compare with experimental data.

Cross-Platform Analysis: Use tools like AutoDock Vina to model molecular conformations and identify dominant tautomers or rotamers .

Experimental Optimization: Repeat spectroscopy in deuterated solvents (e.g., DMSO-d6) to reduce noise and enhance signal resolution .

Advanced: How to design experiments assessing the environmental persistence of this compound?

Answer:

Adopt OECD Test Guidelines 307 for soil degradation studies:

- Parameters: Measure half-life (t½) under aerobic conditions, monitoring metabolites via GC-MS or HPLC-UV .

- Hydrolysis Studies: Conduct pH-dependent degradation assays (pH 4–9) to identify hydrolytic pathways.

- Bioaccumulation Potential: Calculate logP values using shake-flask methods or software like ChemAxon .

| Parameter | Method | Key Metrics |

|---|---|---|

| Aerobic degradation | OECD 307 | t½, metabolite profile |

| Hydrolysis | pH-adjusted aqueous solutions | Degradation rate constants |

| LogP | Octanol-water partition | Lipophilicity assessment |

Advanced: What computational strategies optimize binding affinity studies for this compound in drug discovery?

Answer:

Molecular Docking: Use AutoDock Vina with a Lamarckian genetic algorithm to predict binding modes to target proteins (e.g., enzymes or receptors). Set exhaustiveness to 20 for thorough sampling .

Binding Free Energy Calculations: Apply MM-PBSA/GBSA methods in AMBER or GROMACS to quantify interactions.

Visualization: Validate docking poses with UCSF Chimera , focusing on hydrogen bonds and hydrophobic contacts. Use the Volume Viewer extension to analyze binding pockets .

Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?

Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Optimize mobile phases (e.g., acetonitrile/0.1% formic acid) for separation on C18 columns. Use MRM mode for selective ion detection .

- Gas Chromatography (GC): Derivatize the compound with BSTFA to enhance volatility and detect trichloro fragments via ECD .

Advanced: How does structural modification of this compound influence its reactivity in nucleophilic substitution reactions?

Answer:

Modify the hydroxyethylsulfanyl group to alter steric and electronic effects:

- Electron-Withdrawing Groups (EWGs): Introduce nitro or cyano substituents to enhance leaving-group ability.

- Steric Hindrance: Replace the hydroxyethyl group with bulkier analogs (e.g., tert-butyl) to slow down SN2 mechanisms.

Monitor reaction kinetics via HPLC and compare activation energies using Arrhenius plots .

Advanced: What regulatory challenges apply to international collaboration involving this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.